4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular weight of 171.56 . It is a type of heterocyclic compound that belongs to the family of pyrazolopyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is characterized by the fusion of a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[4,3-c]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include the compound , have been described in more than 5500 references and 2400 patents up to date . These compounds have been studied for their potential biomedical applications .
Enzymatic Inhibitory Activity
Some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are similar to the compound , have been discovered as novel CDK2 inhibitors . This suggests that 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine might also have potential as an enzymatic inhibitor.
Drug Discovery
Given their close similarity with the purine bases adenine and guanine, 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists . This suggests that they could be used in drug discovery and development.
Chemical Research
The compound could be used in chemical research, particularly in the study of heterocyclic compounds and their properties .
Industrial Applications
Given their synthetic versatility, 1H-pyrazolo[3,4-b]pyridines could have potential industrial applications, particularly in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines, which are known to bind to their targets and modulate their activity .
Result of Action
Related compounds have shown significant inhibitory activity in certain contexts .
properties
IUPAC Name |
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-3-1-10-11-5(3)4(8)2-9-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOIOQNTTHZMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine |
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